5-Hydroxy-pseudouric acid

Description

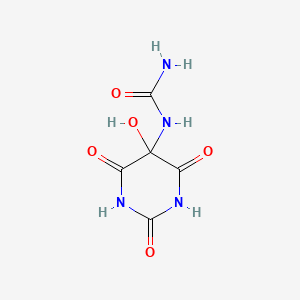

Structure

3D Structure

Properties

CAS No. |

6960-28-7 |

|---|---|

Molecular Formula |

C5H6N4O5 |

Molecular Weight |

202.13 g/mol |

IUPAC Name |

(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)urea |

InChI |

InChI=1S/C5H6N4O5/c6-3(12)9-5(14)1(10)7-4(13)8-2(5)11/h14H,(H3,6,9,12)(H2,7,8,10,11,13) |

InChI Key |

JGGVSDWLHUVBIO-UHFFFAOYSA-N |

SMILES |

C1(=O)C(C(=O)NC(=O)N1)(NC(=O)N)O |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(NC(=O)N)O |

Other CAS No. |

6960-28-7 |

Synonyms |

5-hydroxy-pseudouric acid |

Origin of Product |

United States |

Metabolic Fate and Degradation Pathways of 5 Hydroxy Pseudouric Acid

Overview of the Uric Acid Degradation Cascade

The stereospecific oxidative degradation of uric acid to (S)-allantoin is a conserved pathway in many organisms, from bacteria to plants and most mammals. nih.govbiologists.com This process is not a single-step conversion but a three-step enzymatic cascade involving unstable intermediates. nih.govresearchgate.net The pathway begins with the oxidation of uric acid by urate oxidase to produce 5-hydroxyisourate (B1202459) (HIU). nih.govunipr.it This is followed by two further enzymatic reactions that sequentially convert HIU into (S)-allantoin. nih.gov This enzymatic pathway ensures the efficient and stereospecific production of (S)-allantoin, a more soluble compound, within seconds, whereas the non-enzymatic decay of the intermediates would take hours and result in a racemic mixture of allantoin (B1664786). nih.govunipr.it The entire process is crucial for organisms that utilize uric acid as a nitrogen source. researchgate.net

Sequential Enzymatic Transformations

Following its formation, 5-hydroxyisourate undergoes two rapid, successive enzymatic conversions to yield allantoin. These steps are critical for the completion of the uric acid degradation pathway.

Conversion to 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU)

The first of these transformations is the hydrolysis of 5-hydroxyisourate.

The enzyme responsible for the conversion of 5-hydroxyisourate (HIU) to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) is 5-Hydroxyisourate Hydrolase (HIUH). nih.govresearchgate.netontosight.ai This enzyme plays a crucial role as the second step in the uric acid degradation pathway. researchgate.netontosight.ai HIUH is a homotetrameric protein that belongs to the transthyretin-related protein family based on its sequence and structural similarities. nih.govresearchgate.netpbrg.hu By catalyzing the hydrolysis of the unstable HIU, HIUH ensures the efficient progression of the metabolic cascade towards the final product, allantoin. nih.govontosight.ai

Structural and kinetic studies of HIUH, particularly from Klebsiella pneumoniae, have provided insights into its catalytic mechanism. nih.govresearchgate.net The proposed mechanism for the HIUH-catalyzed reaction involves a hydrolysis reaction where a water molecule acts as the nucleophile. mdpi.com Key active-site residues are believed to play specific roles in substrate binding and catalysis. nih.govresearchgate.net One proposed mechanism suggests that a histidine residue in the active site deprotonates a lytic water molecule, which then initiates a nucleophilic attack on the C6 carbonyl group of 5-hydroxyisourate. mdpi.com This leads to the formation of an oxyanion intermediate. Subsequently, another histidine residue facilitates the cleavage of the C6–N1 bond through proton transfer, resulting in the opening of the ring structure and the formation of OHCU. mdpi.com

Conversion of OHCU to Allantoin

The final step in this pathway is the decarboxylation of the intermediate OHCU.

The enzyme 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase (OHCUD) catalyzes the final reaction in the conversion of uric acid to allantoin. wikipedia.org It specifically carries out the decarboxylation of OHCU to produce S(+)-allantoin. wikipedia.orguniprot.org This is the third and final enzymatic step in the pathway. wikipedia.org The characterization of OHCUD was crucial in completing the understanding of the entire uric acid degradation cascade. nih.gov Structural and mutational analyses have identified key residues essential for its catalytic activity. nih.gov

Spontaneous Degradation Pathways

Non-Enzymatic Decomposition Rates and Products

In the absence of the necessary enzymes, the intermediates of uric acid degradation are unstable and undergo spontaneous decomposition. 5-hydroxyisourate (HIU), the product of the urate oxidase reaction, is particularly labile in aqueous solutions. oup.complos.org At neutral pH and room temperature, HIU decomposes non-enzymatically to allantoin with a half-life of approximately 20 minutes. oup.com The spontaneous decomposition of HIU can also lead to the formation of radical adducts, which have been implicated in lipid peroxidation. plos.org

The subsequent intermediate, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), is also unstable and will spontaneously decay to allantoin. unipr.it The non-enzymatic decomposition of these optically active intermediates ultimately yields a racemic mixture of allantoin. researchgate.net In addition to allantoin, a minor product from the oxidation of uric acid is spirodihydantoin, with a yield of about 0.15%. nih.gov

Racemic Allantoin Formation in Non-Enzymatic Contexts

When 5-hydroxyisourate (HIU) and its subsequent intermediate, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), decompose without enzymatic catalysis, the resulting allantoin is a racemic mixture of both (R)- and (S)-enantiomers. nih.govresearchgate.netoup.com This non-stereospecific decay stands in contrast to the enzymatic pathway, which exclusively produces (S)-allantoin. nih.gov The formation of racemic allantoin through non-enzymatic processes occurs on a slower timescale, taking hours, compared to the rapid, seconds-long enzymatic production of (S)-(+)-allantoin. nih.gov

The presence of racemic allantoin necessitates an allantoin racemase in some organisms for the complete and efficient catabolism of uric acid, as the subsequent enzyme, allantoinase, is specific for (S)-allantoin. nih.gov Non-enzymatic racemization of allantoin itself has also been observed to occur slowly at physiological pH. nih.govresearchgate.net

Interspecies Variations in Purine (B94841) Catabolism and 5-Hydroxy-pseudouric Acid Processing

The metabolic pathway for purine degradation exhibits significant complexity and variation across different species. researchgate.netplos.org While the initial steps of breaking down purines to uric acid are generally conserved, the final products of uric acid catabolism differ depending on the presence of specific active enzymes. researchgate.netplos.orgresearchgate.net

For instance, many organisms possess the full enzymatic machinery to convert uric acid to more soluble compounds like allantoin, and in some cases, further to allantoic acid, urea, and ammonia. oup.compnas.org This complete pathway involves enzymes such as urate oxidase, HIU hydrolase, and OHCU decarboxylase. creative-enzymes.comwikipedia.org However, variations exist, such as the presence of allantoin racemase in some bacteria to process the racemic allantoin formed from spontaneous degradation. nih.govresearchgate.net

Absence of Functional Uricase in Select Organisms (e.g., Humans)

A notable variation in purine catabolism is the absence of a functional uricase enzyme in humans and other higher primates. wikipedia.orgoup.comnih.gov This is due to the accumulation of loss-of-function mutations in the uricase gene during hominoid evolution. pnas.orgnih.govnih.gov Specifically, two nonsense mutations at codons 33 and 187, along with an aberrant splice site, have rendered the human uricase gene inactive. wikipedia.org

As a consequence, the purine degradation pathway in humans terminates at uric acid, which is a poorly soluble compound. medscape.comdroracle.ai This leads to significantly higher and more variable levels of urate in human blood compared to most other mammals, which can excrete the more soluble allantoin. oup.comnih.gov The lack of uricase makes humans susceptible to conditions like hyperuricemia and gout. oup.comdroracle.ai While most mammals have serum uric acid levels between 1 and 2 mg/dL, healthy humans maintain levels around 3–4 mg/dL. nih.gov

Biological and Pathophysiological Implications

Role in Metabolic Homeostasis and Perturbations

5-Hydroxy-pseudouric acid (5-HPUA) is a compound that demonstrates significant disruptive effects on metabolic homeostasis, particularly concerning blood glucose regulation. nih.govresearchgate.net Research involving the intravenous administration of 5-HPUA to rats has shown that it acts as a potent diabetogenic agent, inducing persistent hyperglycemia. nih.govresearchgate.netresearchgate.net Unlike the classic triphasic blood glucose response—initial hyperglycemia, followed by hypoglycemia, and then sustained hyperglycemia—observed with the well-known diabetogenic compound alloxan (B1665706), 5-HPUA elicits a rapid and lasting hyperglycemic state as early as 30 minutes after administration. nih.govresearchgate.net This marked disturbance in glucose balance highlights the compound's ability to severely perturb normal metabolic control mechanisms. nih.gov As a potential metabolite of uric acid, the powerful diabetogenic activity of 5-HPUA suggests a possible connection between uric acid metabolism and the development of metabolic disorders. nih.govresearchgate.net

Interplay with Other Biological Molecules and Pathways

This compound (5-HPUA), a derivative of uric acid, demonstrates significant interplay with several biological molecules and pathways, most notably those involved in glucose homeostasis and pancreatic β-cell function. researchgate.netresearchgate.net Research has identified it as a potent diabetogenic agent, suggesting its potential role in the pathophysiology of diabetes mellitus through its interaction with pancreatic islets. researchgate.netresearchgate.net

As a potential metabolite of uric acid, the biological activity of 5-HPUA links it to the broader purine (B94841) catabolism pathway. researchgate.netpharmgkb.org In humans, uric acid is the final product of this pathway, but the existence of derivatives like 5-HPUA points to alternative uricolytic pathways that may have pathological significance. researchgate.netpharmgkb.org The diabetogenic potency of 5-HPUA has revived interest in the hypothesis that aberrations in purine metabolism could be relevant to the etiology of diabetes. researchgate.net

The primary mechanism of 5-HPUA's biological impact lies in its potent cytotoxic effect on the β-cells of the pancreatic islets of Langerhans. researchgate.netresearchgate.net Its action is comparable to, and in some aspects more potent than, the well-known diabetogenic agent alloxan. researchgate.net Studies in animal models have shown that administration of 5-HPUA leads to rapid and persistent hyperglycemia. researchgate.netresearchgate.net This is a direct consequence of its destructive effect on insulin-producing β-cells, leading to morphological changes such as degranulation, pyknosis (nuclear shrinkage), and necrosis. researchgate.netresearchgate.net

The interaction of 5-HPUA with other alloxan-like compounds, such as dehydrouramil hydrate (B1144303) hydrochloride (DHU), has been a subject of comparative studies. researchgate.netresearchgate.net These compounds share the ability to induce diabetes, but 5-HPUA and DHU exhibit a more rapid and extensive cytotoxic action on β-cells compared to alloxan. researchgate.net The greater stability of 5-HPUA in solution compared to alloxan may contribute to its enhanced diabetogenic activity. researchgate.netresearchgate.net The essential structural feature for the diabetogenic activity of these compounds appears to be the presence of a quinonoid pyrimidine (B1678525) system or its hydrated equivalent. nih.gov

Table 1: Comparative Diabetogenic Effects on Rats

| Feature | This compound (5-HPUA) | Alloxan | Dehydrouramil hydrate hydrochloride (DHU) |

|---|---|---|---|

| Blood Glucose Response | Persistent hyperglycemia within 30 minutes. researchgate.netresearchgate.net | Triphasic: initial hyperglycemia, then hypoglycemia, followed by persistent hyperglycemia. researchgate.netresearchgate.net | Persistent hyperglycemia within 30 minutes. researchgate.netresearchgate.net |

| Onset of β-cell Pyknosis | As early as 15 minutes. researchgate.netresearchgate.net | Approximately 24 hours. researchgate.net | As early as 15 minutes. researchgate.netresearchgate.net |

| Stability in Solution | Retained full diabetogenic activity after 15 minutes in solution. researchgate.netresearchgate.net | Diabetogenic activity completely abolished after 15 minutes in solution. researchgate.netresearchgate.net | Retained full diabetogenic activity after 15 minutes in solution. researchgate.netresearchgate.net |

| Relative Potency | More potent β-cytotoxic agent than alloxan. researchgate.net | Less potent compared to 5-HPUA and DHU. researchgate.net | More potent β-cytotoxic agent than alloxan. researchgate.net |

Table 2: Summary of Molecular and Pathway Interactions

| Interacting Molecule/Pathway | Effect of this compound Interaction | Research Finding |

|---|---|---|

| Pancreatic β-cells | Cytotoxicity, necrosis, degranulation. researchgate.netresearchgate.net | Induces rapid and extensive morphological changes, leading to cell death. researchgate.net |

| Glucose Metabolism | Induction of persistent hyperglycemia. researchgate.net | Disrupts glucose homeostasis by destroying insulin-producing cells. researchgate.netresearchgate.net |

| Uric Acid Metabolism | Potential metabolite in an alternative uricolytic pathway. researchgate.net | Its diabetogenic activity suggests a possible link between uric acid metabolites and the pathogenesis of diabetes. researchgate.net |

| Alloxan-like compounds | Exhibits similar but more potent and rapid diabetogenic action. researchgate.net | The presence of a quinonoid pyrimidine system is a key structural feature for its activity. nih.gov |

Analytical and Methodological Approaches in 5 Hydroxy Pseudouric Acid Research

Spectrophotometric Enzyme Assays for Precursor and Product Detection

Spectrophotometric enzyme assays are fundamental techniques for studying the kinetics and activity of enzymes involved in the metabolic pathway of 5-HPUA. These assays measure the change in light absorbance as a substrate is converted into a product, allowing for the quantification of enzyme activity. creative-enzymes.comthermofisher.com The principle relies on a difference in the spectrophotometric properties between the reactants and products. creative-enzymes.com

In the context of 5-HPUA, these assays can be designed to monitor the activity of enzymes that either produce or degrade it. For instance, the enzymatic conversion of a precursor like uric acid can be followed if the reaction leads to a change in absorbance at a specific wavelength. A common approach involves using coupled enzyme assays. nih.gov In such a system, the product of the primary enzymatic reaction serves as a substrate for a second, "coupling" enzyme that catalyzes a reaction resulting in a readily measurable spectrophotometric change. thermofisher.comnih.gov For example, if the degradation of 5-HPUA releases a product that can be acted upon by a dehydrogenase, the corresponding change in NADH or NADPH concentration can be monitored at 340 nm. creative-enzymes.com

Table 1: Principles of Spectrophotometric Assays

| Assay Type | Principle | Typical Application |

|---|---|---|

| Direct Spectrophotometry | Measures the intrinsic difference in absorbance between a substrate and a product at a specific UV/Visible wavelength. creative-enzymes.com | Quantifying the rate of an enzymatic reaction where reactants and products have distinct spectral properties. |

| Coupled Enzyme Assay | The product of the primary reaction is used by a second enzyme to produce a chromogenic or fluorogenic substance. nih.gov | Used when the primary reaction does not produce a measurable change in absorbance. |

Chromatographic Techniques for Metabolite Analysis

Chromatographic techniques are indispensable for separating and quantifying 5-HPUA and its related metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of purine (B94841) and pyrimidine (B1678525) metabolites, including precursors and analogues of 5-HPUA like uric acid and pseudouridine. nih.gov The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.govjlabphy.org

For compounds similar in structure to 5-HPUA, reversed-phase HPLC (RP-HPLC) with a C18 column is commonly utilized. researchgate.netresearchgate.net This method separates molecules based on their hydrophobicity. A typical mobile phase consists of an aqueous buffer (often containing an acid like formic, acetic, or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netjlabphy.org Detection is frequently achieved using a UV detector, as many of these compounds absorb light in the UV spectrum. jlabphy.org For instance, a UV-HPLC method for 5-hydroxyindoleacetic acid (5-HIAA), another hydroxylated metabolite, was developed using a C-18 column with a mobile phase of formic acid and acetonitrile, and detection at 280 nm. jlabphy.org A similar approach could be optimized for 5-HPUA.

Fluorometric HPLC methods offer enhanced sensitivity for specific analytes. This involves derivatizing the target compound to make it fluorescent, as demonstrated in the analysis of alloxan (B1665706), a compound structurally related to 5-HPUA. researchgate.netresearchgate.net

Table 2: Example HPLC Parameters for Related Metabolites

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Pseudouridine and Uric Acid | Cation-exchange resin | Not specified in abstract | UV | nih.gov |

| 5-Hydroxyindoleacetic acid (5-HIAA) | SunFireTM C-18, 5 µm | Formic acid (0.05%) and acetonitrile (9:1) | UV (280 nm) | jlabphy.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for comprehensive metabolite profiling. nih.govresearchgate.net LC-MS can detect and identify both known and unexpected compounds in complex biological samples, even at trace levels. nih.govchromatographyonline.com

In the context of 5-HPUA research, LC-MS is used to create a detailed profile of the metabolites in related pathways. The liquid chromatography component separates the metabolites, which are then ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. nih.govnih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, providing information about their molecular weight. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be used to fragment the ions, yielding structural information that aids in their identification. nih.govchromatographyonline.com This technique is crucial for distinguishing between isomers and for characterizing novel metabolites within a pathway. chromatographyonline.com The high sensitivity of LC-MS/MS is particularly advantageous for detecting low-abundance metabolites that might be missed by other methods. chromatographyonline.com

Structural Determination Methods for Enzymatic Components

Understanding the function of enzymes that metabolize 5-HPUA and its precursors requires detailed knowledge of their three-dimensional structure. X-ray crystallography is a primary method for obtaining high-resolution structural information. nih.gov

Bioinformatic and Phylogenetic Genome Comparison Approaches

Bioinformatics and phylogenetic analysis are essential computational tools for identifying genes and enzymes involved in metabolic pathways across different species. nih.govnih.gov By comparing the genomes of organisms that can and cannot degrade a particular compound, researchers can identify a set of genes that are consistently present or absent in correlation with that metabolic capability. nih.gov

This approach was instrumental in completing the understanding of the uric acid degradation pathway. nih.gov Researchers used phylogenetic genome comparison to identify two genes that were co-inherited with the gene for urate oxidase. nih.gov Subsequent experimental work confirmed that the proteins encoded by these genes catalyzed the two steps following the initial oxidation of uric acid: the hydrolysis of 5-hydroxyisourate (B1202459) (the precursor to 5-HPUA) and the subsequent decarboxylation to allantoin (B1664786). nih.gov This demonstrates how computational genome analysis can guide the discovery of new enzymatic functions within a metabolic pathway. nih.govnih.gov

Application of Metabolomics in Related Metabolic Pathways

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a cell or organism. frontiersin.org By applying metabolomics, researchers can identify broad metabolic changes associated with a particular condition or in response to a specific compound like 5-HPUA. nih.govnih.gov

LC-MS is a primary analytical platform for metabolomics studies. frontiersin.orgnih.gov In a typical metabolomics experiment, metabolite profiles from a control group are compared to a test group (e.g., exposed to 5-HPUA or with a genetic modification affecting its pathway). frontiersin.org Statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify metabolites that are significantly different between the groups. nih.govplos.org

These differential metabolites can serve as biomarkers and can be mapped onto known metabolic pathways to reveal which pathways are most affected. nih.govfrontiersin.orgplos.org For example, metabolomic profiling has been used to identify alterations in amino acid metabolism, lipid metabolism, and the tricarboxylic acid (TCA) cycle in various diseases. frontiersin.org This systems-level view can uncover novel functions and interactions of 5-HPUA and its related metabolic network. nih.gov

Future Directions in 5 Hydroxy Pseudouric Acid Research

Elucidation of Uncharacterized Enzymatic and Non-Enzymatic Reactions

The metabolic fate and chemical reactivity of 5-Hydroxy-pseudouric acid are not fully understood. Future research must focus on characterizing the specific reactions it undergoes. It is known to be an intermediate in the oxidative conversion of uric acid to alloxan (B1665706). researchgate.net Uric acid can be oxidized to form unstable intermediates, and 5-HPUA is one of the revised structures identified in this chemical pathway. researchgate.net

In the broader context of purine (B94841) catabolism, enzymes like 5-hydroxyisourate (B1202459) (HIU) hydrolase play a crucial role in the degradation of uric acid. nih.gov This enzyme catalyzes the conversion of HIU to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline, the second step in a three-enzyme pathway that converts uric acid to (S)-allantoin in many organisms. nih.gov While HIU hydrolase acts on a closely related isomer, it is plausible that 5-HPUA could be a substrate for yet-to-be-identified enzymes or could be formed through non-enzymatic rearrangements of other uric acid oxidation products. The instability of related intermediates like HIU, which requires in-situ generation for kinetic studies, suggests that 5-HPUA may also be a transient species, complicating its characterization. nih.gov

Future investigations should aim to:

Identify specific enzymes that may catalyze the formation or degradation of 5-HPUA.

Characterize the kinetics and mechanisms of these enzymatic reactions.

Explore non-enzymatic reactions, such as its stability and decomposition pathways in physiological conditions, which could influence its biological activity.

Comprehensive Understanding of its Role in Disease Pathomechanisms

A significant area for future research is the precise role of this compound in the pathogenesis of diseases, particularly diabetes mellitus. researchgate.net Studies have identified 5-HPUA as a potent diabetogenic agent, demonstrating greater β-cytotoxic activity than the well-known compound alloxan. researchgate.netresearchgate.net

When administered intravenously to rats, 5-HPUA induces persistent hyperglycemia within 30 minutes, a much more rapid onset than the classical triphasic blood glucose response caused by alloxan. researchgate.netresearchgate.net Morphological studies reveal that 5-HPUA causes extensive and rapid damage to pancreatic β-cells, with evidence of pyknosis (nuclear shrinkage) appearing as early as 15 minutes after administration. researchgate.net This is significantly faster than the 24 hours required for similar damage to be observed with alloxan. researchgate.net

The enhanced potency of 5-HPUA may be linked to its greater chemical stability compared to alloxan. researchgate.netresearchgate.net Solutions of 5-HPUA retain their full diabetogenic activity after 15 minutes, whereas alloxan's activity is completely abolished under similar conditions. researchgate.netresearchgate.net Given that 5-HPUA is a potential metabolite of uric acid, its marked diabetogenic effects raise the possibility of its involvement in the pathogenesis of diabetes mellitus. researchgate.netresearchgate.net

Key research questions to address include:

What is the precise molecular mechanism of 5-HPUA-induced β-cell toxicity?

Does endogenously produced 5-HPUA contribute to the development or progression of diabetes in humans?

What are the structure-activity relationships that make 5-HPUA and related compounds like dehydrouramil hydrate (B1144303) hydrochloride (DHU) such potent diabetogenic agents? researchgate.net

| Compound | Onset of Hyperglycemia | Observed Pathological Changes | Relative Stability in Solution |

|---|---|---|---|

| This compound (5-HPUA) | Persistent hyperglycemia within 30 minutes researchgate.netresearchgate.net | Extensive pyknosis and necrosis in β-cells within 15 minutes researchgate.net | High; retains full activity after 15 minutes researchgate.netresearchgate.net |

| Alloxan | Triphasic response (initial hyperglycemia, then hypoglycemia, then persistent hyperglycemia) researchgate.netresearchgate.net | Pyknosis evident after 24 hours researchgate.net | Low; activity abolished after 15 minutes researchgate.netresearchgate.net |

| Dehydrouramil hydrate hydrochloride (DHU) | Persistent hyperglycemia within 30 minutes researchgate.netresearchgate.net | Extensive pyknosis and necrosis in β-cells within 15 minutes researchgate.net | High; retains full activity after 15 minutes researchgate.netresearchgate.net |

Advanced Structural and Mechanistic Studies of Associated Enzymes

To fully comprehend the biological context of 5-HPUA, detailed studies of associated enzymes in the purine catabolism pathway are essential. A prime example is 5-hydroxyisourate (HIU) hydrolase from Klebsiella pneumoniae (KpHIUH), an enzyme that acts on an isomer of 5-HPUA's precursor. nih.gov

Structural studies have revealed that KpHIUH is a homotetrameric protein belonging to the transthyretin-related protein family. nih.gov High-resolution crystal structures provide a clear view of the enzyme's active site. Unlike some hydrolases, the active site of KpHIUH and other transthyretin-like HIUH enzymes lacks a strong nucleophile, such as a glutamate (B1630785) residue, to initiate the reaction. nih.gov

Based on structural and kinetic data, a mechanism has been proposed where the reaction is initiated by a water molecule. nih.gov This water molecule is positioned and activated by two conserved histidine residues (His7 and His92) in the active site, preparing it for a nucleophilic attack on the substrate. nih.gov This detailed mechanistic insight into a closely related enzyme provides a valuable framework for investigating potential enzymes that may interact directly with 5-HPUA. Future research should focus on obtaining crystal structures of other enzymes in the uric acid degradation pathway, potentially in complex with substrates or inhibitors, to build a complete picture of this metabolic network.

| Enzyme | Source Organism | Quaternary Structure | Key Active Site Feature | Proposed Nucleophile |

|---|---|---|---|---|

| 5-Hydroxyisourate Hydrolase (HIUH) | Klebsiella pneumoniae | Homotetramer nih.gov | Lacks a strong nucleophilic residue nih.gov | Water molecule activated by two histidine residues nih.gov |

Development of Novel Biochemical Probes and Research Tools

Advancing the study of this compound is contingent upon the development of specific and sensitive research tools. Currently, there is a lack of biochemical probes designed specifically for 5-HPUA. The development of such tools is a critical future direction.

Methodologies used for related compounds offer a blueprint for this development. For instance, a fluorometric, reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of low levels of alloxan. researchgate.net This method involves the derivatization of alloxan with 1,2-phenylenediamine to produce a highly fluorescent product, alloxazine, which can be detected with high sensitivity. researchgate.net A similar strategy could be adapted for 5-HPUA, involving the synthesis of a unique derivative that allows for fluorometric or colorimetric detection.

Furthermore, the application of HPLC is crucial for analyzing metabolic products and has proven useful in clinical bacteriology for identifying metabolites. researchgate.net The development of robust analytical methods, such as HPLC or liquid chromatography-mass spectrometry (LC-MS), will be essential for:

Quantifying 5-HPUA levels in biological samples.

Tracking its formation and degradation in in-vitro and in-vivo systems.

Identifying and characterizing unknown metabolites related to its pathway.

These advanced tools will be indispensable for elucidating the compound's role in both normal physiology and disease. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Hydroxy-pseudouric acid, and what critical methods ensure purity assessment?

- Methodological Answer : Synthesis typically involves chemical derivatization of uric acid analogs or enzymatic modification using pseudouridine synthase enzymes. Key steps include purification via reverse-phase HPLC and characterization using H/C$ NMR (to confirm hydroxylation patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires monitoring by UV-Vis spectroscopy (260–280 nm absorbance) and thin-layer chromatography (TLC) with iodine staining for byproduct detection. Impurities often arise from incomplete hydroxylation or oxidation side reactions, necessitating rigorous solvent removal under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data artifacts be minimized?

- Methodological Answer :

- NMR : H NMR identifies proton environments near the hydroxyl group, while C$ NMR confirms carbon backbone modifications. Artifacts from solvent peaks (e.g., DMSO-d6) are minimized by deuterated solvent selection and baseline correction.

- FT-IR : Detects hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretching vibrations. Humidity-controlled sample preparation prevents water interference.

- X-ray crystallography : Resolves stereochemical ambiguities but requires high-purity crystalline samples. Use slow evaporation in aprotic solvents (e.g., acetonitrile) to optimize crystal formation .

Q. What are the key challenges in detecting this compound in complex biological matrices, and how are they addressed?

- Methodological Answer : Detection in serum or cellular lysates requires solid-phase extraction (SPE) to remove proteins and lipids, followed by LC-MS/MS with multiple reaction monitoring (MRM). Challenges include:

- Matrix effects : Mitigated using isotope-labeled internal standards (e.g., C$-labeled analogs).

- Low abundance : Enrichment via immunoprecipitation with monoclonal antibodies targeting the hydroxyl group.

- Oxidative degradation : Samples must be processed under argon and stored at -80°C with antioxidants (e.g., 0.1% ascorbic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary cultures) or assay conditions. A systematic approach includes:

- Dose-response standardization : Use molarity-based dosing instead of mass/volume to account for batch-specific purity.

- Control for redox interference : Include catalase or superoxide dismutase in assays to isolate direct effects from oxidative byproducts.

- Meta-analysis : Apply PRISMA guidelines to aggregate data across studies, stratifying by model system and measurement technique (e.g., ELISA vs. radiometric assays) .

Q. What computational strategies predict the reactivity of this compound in biochemical pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic attack sites (e.g., C5 hydroxyl group).

- Molecular Dynamics (MD) simulations : Model interactions with enzymes like xanthine oxidase using AMBER or CHARMM force fields.

- Docking studies (AutoDock Vina) : Identify binding affinities to putative targets (e.g., adenosine receptors). Validate predictions with mutagenesis (e.g., alanine scanning) .

Q. How do methodological considerations differ between in vitro and in vivo studies of this compound?

- Methodological Answer :

- In vitro : Focus on solubility (use dimethyl sulfoxide ≤0.1% to avoid cytotoxicity) and stability (assess half-life in cell culture media via LC-MS).

- In vivo : Address pharmacokinetics (plasma clearance rates) and bioavailability (oral vs. intraperitoneal administration). Use tracer studies (e.g., C$-labeled compound) to monitor tissue distribution.

- Translational challenges : Species-specific metabolism (e.g., murine vs. human uricase activity) requires cross-validation in humanized models .

Q. What strategies ensure a comprehensive literature review on this compound's role in nucleotide metabolism?

- Methodological Answer :

- Search syntax : Combine Boolean operators (e.g., "this compound" AND ("nucleotide metabolism" OR "purine degradation")) in PubMed, SciFinder, and Web of Science.

- Grey literature : Include conference abstracts (e.g., ACS Meetings) and preprints (bioRxiv) for emerging data.

- Critical appraisal : Use QUADAS-2 for assay validation studies and GRADE for clinical relevance assessment. Track citations via Zotero or EndNote to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.